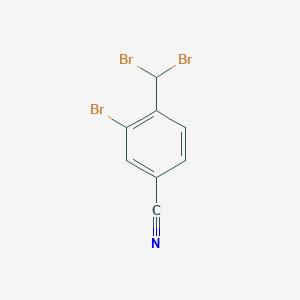

3-Bromo-4-(dibromomethyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-4-(dibromomethyl)benzonitrile is a chemical compound with the molecular formula C8H4Br3N . It has an average mass of 353.836 Da and a monoisotopic mass of 350.789368 Da .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-(dibromomethyl)benzonitrile consists of a benzonitrile core with bromomethyl groups attached at the 3 and 4 positions . The InChI code for this compound is 1S/C8H4Br3N/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 .Physical And Chemical Properties Analysis

3-Bromo-4-(dibromomethyl)benzonitrile is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Safety and Hazards

While specific safety and hazard information for 3-Bromo-4-(dibromomethyl)benzonitrile is not available, related compounds such as 4-(Bromomethyl)benzonitrile are classified as dangerous, with hazard statements indicating that it is toxic if swallowed and causes skin and eye irritation . Always handle chemical compounds with appropriate safety measures.

Wirkmechanismus

Target of Action

It is known that brominated benzonitriles, such as this compound, are often used in organic synthesis, suggesting that their targets could be a wide range of organic compounds .

Mode of Action

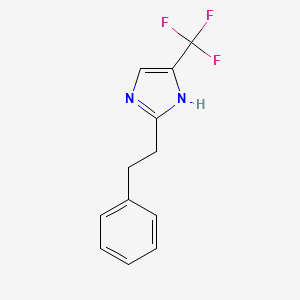

3-Bromo-4-(dibromomethyl)benzonitrile is known to undergo Suzuki cross-coupling reactions with bis(pinacolato)diboron . This suggests that the compound can act as a source of bromine atoms in these reactions, facilitating the formation of carbon-carbon bonds.

Biochemical Pathways

Given its use in suzuki cross-coupling reactions, it may play a role in the synthesis of various organic compounds .

Result of Action

As a reagent in suzuki cross-coupling reactions, it can facilitate the formation of carbon-carbon bonds, potentially leading to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 3-Bromo-4-(dibromomethyl)benzonitrile can be influenced by various environmental factors. These may include the presence of other reagents, the temperature and pressure of the reaction environment, and the pH of the solution .

Eigenschaften

IUPAC Name |

3-bromo-4-(dibromomethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br3N/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCXHKQVEGXYSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)C(Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333994.png)

![5-[3-(Propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B6334005.png)

![tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6334046.png)

![5-(4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl)pyridine-3-boronic acid pinacol ester](/img/structure/B6334051.png)